N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
The compound seems to be a derivative of benzamide, which is an organic compound consisting of a carboxyamide group that is attached to a phenyl group . Benzamide derivatives have been studied for their potential biological activities .
Synthesis Analysis
While the exact synthesis process for this compound is not available, benzamide derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with other reagents to yield the final derivatives .Scientific Research Applications
Anticancer Activity
- A study on the design, synthesis, and anticancer evaluation of substituted benzamides revealed moderate to excellent anticancer activity against several cancer cell lines, indicating the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Antipsychotic Potential
- Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols showed antipsychotic-like profiles without interacting with dopamine receptors, suggesting an alternative approach to antipsychotic drug design (Wise et al., 1987).
Anti-inflammatory and Analgesic Agents
- Novel compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Synthesis and evaluation of new benzimidazole, benzoxazole, and benzothiazole derivatives displayed broad-spectrum antimicrobial activity, which could be valuable in developing new antimicrobial agents (Padalkar et al., 2014).
Fluorescent Sensors for Metal Ions
- Benzimidazole and benzothiazole conjugated Schiff bases were found to be effective fluorescent sensors for Al3+ and Zn2+, demonstrating potential applications in metal ion detection (Suman et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin from arachidonic acid . These substances are involved in the inflammatory response, so their reduction leads to decreased inflammation .
Result of Action
The compound’s action results in a decrease in inflammation . Specifically, it has been shown to inhibit COX-1 and COX-2, leading to a reduction in the production of inflammatory mediators . This results in a decrease in inflammation and associated symptoms .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3OS.ClH/c1-6-25(7-2)13-14-26(22(27)19-15-16(3)11-12-17(19)4)23-24-21-18(5)9-8-10-20(21)28-23;/h8-12,15H,6-7,13-14H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIVUAIALGTSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=C(C=CC(=C3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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